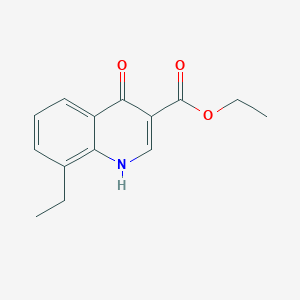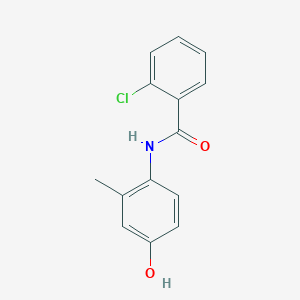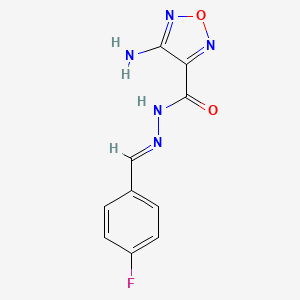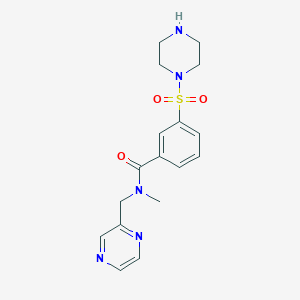
ethyl 8-ethyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV498479 is a compound identified by the Medicines for Malaria Venture (MMV) as part of their efforts to discover new antimalarial drugs. This compound has shown promising activity against malaria parasites and is part of the MMV’s Malaria Box, which contains a collection of compounds with potential antimalarial properties .
Chemical Reactions Analysis
MMV498479 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV498479 might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.
Scientific Research Applications
MMV498479 has several scientific research applications, particularly in the field of antimalarial drug discovery. It has been used in various studies to understand its efficacy against malaria parasites and its potential as a lead compound for developing new antimalarial drugs.
Mechanism of Action
The exact mechanism of action of MMV498479 is not fully understood. it is believed to exert its effects by interfering with the metabolic processes of malaria parasites. This could involve inhibition of key enzymes or disruption of essential pathways required for parasite survival and replication. Further research is needed to elucidate the specific molecular targets and pathways involved .
Conclusion
MMV498479 is a promising compound in the fight against malaria, with potential applications in drug discovery and development. Its unique chemical properties and activity profile make it a valuable candidate for further research and development in the field of antimalarial drugs.
Properties
| 63136-14-1 | |
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 8-ethyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-9-6-5-7-10-12(9)15-8-11(13(10)16)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
IXXFUMUBUIACJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5596282.png)
![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)



![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)
